molecular formula C9H18O3 B8400136 7,7-Dimethoxyhept-1-en-4-ol

7,7-Dimethoxyhept-1-en-4-ol

Cat. No.: B8400136
M. Wt: 174.24 g/mol
InChI Key: IZFWQDJCWZYKNV-UHFFFAOYSA-N
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Description

7,7-Dimethoxyhept-1-en-4-ol is an aliphatic enol ether characterized by a seven-carbon chain with a hydroxyl group at position 4, a double bond between carbons 1 and 2, and two methoxy groups at position 6. Below, we compare its properties, synthesis, and functional roles with structurally analogous compounds from the literature.

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

7,7-dimethoxyhept-1-en-4-ol

InChI

InChI=1S/C9H18O3/c1-4-5-8(10)6-7-9(11-2)12-3/h4,8-10H,1,5-7H2,2-3H3

InChI Key

IZFWQDJCWZYKNV-UHFFFAOYSA-N

Canonical SMILES

COC(CCC(CC=C)O)OC

Origin of Product

United States

Comparison with Similar Compounds

4-Carboxy-cholest-7-en-3-ol (Compound 1, Fig. 2)

Structural Similarities and Differences :

  • Similarities : Both compounds feature a seven-membered unsaturated system (double bond at position 7 in cholest-7-en vs. position 1 in hept-1-en) and oxygen-containing substituents (hydroxyl and carboxy groups in cholest-7-en vs. hydroxyl and dimethoxy groups in the target compound).
  • Differences : 4-Carboxy-cholest-7-en-3-ol is a sterol derivative with a tetracyclic backbone, whereas 7,7-dimethoxyhept-1-en-4-ol is a linear aliphatic chain.

8-O-Acetylshanzhiside Methyl Ester

Structural Similarities and Differences :

  • Similarities : Both compounds contain methoxy groups and hydroxyl substituents.
  • Differences : 8-O-Acetylshanzhiside is a cyclic iridoid glycoside with a fused cyclopentane-pyran system and an acetylated sugar moiety, contrasting with the linear structure of the target compound .

6,7-Dimethoxy-1H-quinazolin-4-one

Structural Similarities and Differences :

  • Similarities : Both feature dimethoxy groups, though positioned on a quinazoline ring in the latter vs. an aliphatic chain in the target compound.
  • Differences: The quinazolinone core introduces aromaticity and nitrogen atoms, absent in the target compound .

Methoxsalen (7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-)

Structural Similarities and Differences :

  • Similarities : Methoxy group(s) on a fused aromatic system.
  • Differences: Methoxsalen is a planar furanocoumarin, whereas the target compound is non-aromatic and flexible .

Analytical Methods :

Comparative Data Table

Compound Core Structure Key Functional Groups Synthesis Highlights Applications References
7,7-Dimethoxyhept-1-en-4-ol Linear aliphatic chain -OH (C4), -OCH3 (C7), C1=C2 Hypothetical: NaBH4 reduction Synthetic intermediate, pharmacology (inferred) N/A
4-Carboxy-cholest-7-en-3-ol Tetracyclic sterol -OH (C3), -COOH (C4), C7=C8 NaBD4 reduction, TLC purification Lipid metabolism studies
8-O-Acetylshanzhiside Cyclic iridoid glycoside -OAc, -OH, -OCH3 Extraction from natural sources Pharmacological reference
6,7-Dimethoxyquinazolin-4-one Aromatic quinazoline -N=C-O-, -OCH3 (C6, C7) Condensation/cyclization Chemical intermediate
Methoxsalen Furanocoumarin -OCH3 (C9), fused furan-benzopyran Chromatographic analysis Phototherapy, vitiligo treatment

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